molecular formula C18H20N2O2S B2632150 3-benzamido-N-cyclohexylthiophene-2-carboxamide CAS No. 439120-49-7

3-benzamido-N-cyclohexylthiophene-2-carboxamide

Cat. No. B2632150
CAS RN: 439120-49-7
M. Wt: 328.43
InChI Key: MHUBSKTURHELAU-UHFFFAOYSA-N
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Description

3-Benzamido-N-cyclohexylthiophene-2-carboxamide is a chemical compound with the molecular formula C18H20N2O2S . It has a molecular weight of 328.43 .


Molecular Structure Analysis

The molecular structure of 3-benzamido-N-cyclohexylthiophene-2-carboxamide is not provided in the sources I found .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of 3-benzamido-N-cyclohexylthiophene-2-carboxamide are not provided in the sources I found .

Scientific Research Applications

Supramolecular Chemistry

Compounds with benzamido or thiophene groups are explored for their self-assembly and supramolecular properties. For example, benzene-1,3,5-tricarboxamides (BTAs) show potential in nanotechnology and biomedical applications due to their self-assembly into rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Research

In the realm of pharmaceuticals, compounds structurally related to 3-benzamido-N-cyclohexylthiophene-2-carboxamide are evaluated for their therapeutic potential. Studies on benzofused thiazole derivatives highlight their potential as antioxidant and anti-inflammatory agents (Raut et al., 2020). Moreover, benzamides are investigated for their use in treating nausea and vomiting, showcasing the significance of this functional group in developing antiemetic therapies (Marín, Ibañez, & Arribas, 1990).

Materials Science

The application of thiophene and benzamido derivatives extends into materials science, particularly in the development of organic light-emitting diodes (OLEDs). Cyclometalating chelates involving these groups are essential for phosphorescent complexes with applications in displays and illumination devices (Chi & Chou, 2010).

Environmental Safety

Research on the environmental impact and safety of chemical compounds, including those with benzophenone or benzamido groups, is crucial. Studies have assessed the ecological risks of benzophenone derivatives, commonly used in sunscreen products, highlighting the importance of understanding the environmental behavior of such compounds (Kim & Choi, 2014).

Safety and Hazards

The safety and hazards of 3-benzamido-N-cyclohexylthiophene-2-carboxamide are not provided in the sources I found .

properties

IUPAC Name

3-benzamido-N-cyclohexylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(13-7-3-1-4-8-13)20-15-11-12-23-16(15)18(22)19-14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUBSKTURHELAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzamido-N-cyclohexylthiophene-2-carboxamide

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